molecular formula C6H8N2O B046301 3-(Aminomethyl)pyridin-2-ol CAS No. 123369-45-9

3-(Aminomethyl)pyridin-2-ol

Cat. No. B046301
M. Wt: 124.14 g/mol
InChI Key: QHRUXDXIVIYFJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of related compounds like 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines has been achieved through divergent routes starting from trans-4-hydroxy-L-proline, with regio- and stereoselective introduction of amino and hydroxyl groups (Curtis et al., 2007).
  • Another method involved synthesizing N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol from similar starting materials through alkylation or reductive amination (Filichev & Pedersen, 2003).
  • A one-step synthesis of 3,5-disubstituted-2-pyridylpyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine has also been reported, indicating the versatility of aminomethylpyridine derivatives in synthesis (Klappa et al., 2002).

Molecular Structure Analysis

The molecular structure of 3-(Aminomethyl)pyridin-2-ol and its derivatives is characterized by the presence of amino and hydroxyl groups on a pyridine ring. These functional groups contribute to the formation of hydrogen bonds, influencing the molecule's overall stability and reactivity. The precise arrangement of these groups can significantly affect the compound's physical and chemical properties.

Chemical Reactions and Properties

  • The aminomethylation of pyridines has been explored, where aminomethyl derivatives undergo further reactions to form acetoxy, hydroxy, and bromomethyl derivatives (Smirnov et al., 2005).
  • In some cases, the introduction of an aminomethyl group can lead to the formation of compounds with potential medicinal chemistry applications due to their three-dimensional molecular scaffold (Schmid et al., 2006).

Physical Properties Analysis

The physical properties of 3-(Aminomethyl)pyridin-2-ol derivatives, such as solubility, melting point, and crystalline structure, are influenced by the presence and position of amino and hydroxyl groups. These groups can engage in hydrogen bonding, affecting the compound's solubility in various solvents and its crystalline form.

Chemical Properties Analysis

  • The compound's chemical properties, including reactivity, acidity, and basicity, are significantly influenced by the aminomethyl and hydroxymethyl groups. These groups can participate in a variety of chemical reactions, making the compound a versatile intermediate in organic synthesis.
  • The ability to form stable complexes with metals and other elements further extends the utility of 3-(Aminomethyl)pyridin-2-ol in various chemical applications (Guerra et al., 2006).

Scientific Research Applications

Coordination Chemistry and Complex Formation

Pyridine derivatives, including structures similar to 3-(Aminomethyl)pyridin-2-ol, play a crucial role in coordination chemistry. These compounds are known for their ability to form complexes with metals, exhibiting unique spectroscopic, magnetic, and electrochemical properties (Boča, Jameson, & Linert, 2011). Such complexes are studied for their potential applications in catalysis, materials science, and as models for understanding biological metal sites.

Biochemical Significance

The biochemical applications of pyridine derivatives are vast, primarily due to their role in enzyme systems and as intermediates in metabolic pathways. For example, dihydrolipoamide dehydrogenase, part of the enzyme family pyridine nucleotide-disulfide oxidoreductases, demonstrates the essential biochemical functions these compounds can participate in, including electron transfer processes critical for cellular respiration (Carothers, Pons, & Patel, 1989).

Medicinal Chemistry and Drug Development

Pyridine scaffolds are foundational in medicinal chemistry, where they form the basis of numerous drugs and therapeutic agents. Their structural versatility allows for the development of compounds with a broad range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The review on hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds highlights the importance of pyridine derivatives in pharmaceutical research, showcasing their role in creating biologically active molecules for therapeutic applications (Parmar, Vala, & Patel, 2023).

Anticancer Research

Pyridine-based Cu(II) complexes, related to the broader family of compounds including 3-(Aminomethyl)pyridin-2-ol, have shown significant anticancer potential. These complexes can enhance the bioavailability and pharmacological effects of pyridine derivatives, offering promising avenues for cancer treatment. The synthesis and biological evaluation of these complexes demonstrate their efficacy against various cancer cell lines, underscoring the potential of pyridine derivatives in oncology (Alshamrani, 2023).

Safety And Hazards

While specific safety and hazard information for “3-(Aminomethyl)pyridin-2-ol” was not found in the search results, it is generally important to handle all chemical compounds with appropriate safety measures to prevent overexposure, which may result in serious illness or death .

properties

IUPAC Name

3-(aminomethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-4-5-2-1-3-8-6(5)9/h1-3H,4,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRUXDXIVIYFJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342196
Record name 3-(aminomethyl)pyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)pyridin-2-ol

CAS RN

123369-45-9
Record name 3-(aminomethyl)pyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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